molecular formula C22H23Cl2N5O2 B11265052 1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B11265052
M. Wt: 460.4 g/mol
InChI Key: GZUXZRSXLFTIBO-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a triazoloazepine core linked to substituted phenyl groups. Its molecular formula is C23H24Cl2N5O2, with an average mass of 481.38 g/mol (estimated based on structural analogs) . The structure includes a 3-chloro-4-methoxyphenyl group, a 4-chlorophenyl moiety, and a triazoloazepine-methyl group, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C22H23Cl2N5O2

Molecular Weight

460.4 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H23Cl2N5O2/c1-31-19-11-10-17(13-18(19)24)29(22(30)25-16-8-6-15(23)7-9-16)14-21-27-26-20-5-3-2-4-12-28(20)21/h6-11,13H,2-5,12,14H2,1H3,(H,25,30)

InChI Key

GZUXZRSXLFTIBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazoloazepine moiety: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of chlorinated phenyl groups: This step might involve nucleophilic substitution reactions where chlorinated phenyl groups are introduced.

    Formation of the urea linkage: This could be achieved by reacting an isocyanate intermediate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the chlorinated phenyl groups, potentially leading to dechlorinated products.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activity against certain biological targets, making them candidates for drug development.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazoloazepine moiety could play a key role in binding to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Reference
Target Compound: 1-(3-Chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea Triazoloazepine + urea 3-Cl-4-OCH3Ph, 4-ClPh, triazoloazepine-methyl 481.38 Hypothesized kinase inhibition due to urea-triazoloazepine scaffold; moderate lipophilicity (ClogP ~3.2)
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea Triazoloazepine + urea 3-Cl-4-OCH3Ph, 3-CH3Ph, triazoloazepine-methyl 439.94 Reduced Cl substituents may lower molecular weight and alter target selectivity
3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea (CAS 887468-34-0) Triazoloazepine + urea 2-OCH3Ph, 4-CH3Ph, triazoloazepine-methyl 405.50 Ortho-methoxy group may hinder steric interactions; increased solubility vs. chloro analogs
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Pyridine-thioether + urea 4-Cl-3-CF3Ph, pyridine-thioether 507.92 Trifluoromethyl group enhances metabolic stability; pyridine improves solubility
1-(3-Chlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea Carbazole + urea 3-ClPh, carbazole-methyl 369.86 Rigid carbazole core may limit conformational flexibility but enhance DNA intercalation potential

Key Comparative Analysis

Physicochemical Properties

  • Solubility : The 4-methoxy group in the target compound enhances water solubility compared to purely chloro-substituted analogs (e.g., ). Pyridine-containing derivatives () further improve solubility via basic nitrogen atoms .

Biological Activity

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial activities.

  • IUPAC Name : this compound
  • Molecular Formula : C20H21Cl2N5O2
  • Molecular Weight : 432.32 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A synthesis of related heterocyclic compounds demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.33
Compound BHCT-116 (Colon Cancer)3.46
Compound CPC-3 (Prostate Cancer)1.48

The compound showed promising results with IC50 values indicating potent activity against these cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This was evidenced by cell cycle arrest in the G2/M phase and downregulation of anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax . Molecular docking studies suggested that the compound binds effectively to the colchicine site on tubulin, further supporting its role as a tubulin inhibitor .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria. Notably:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MSSA)0.125 mg/mL
Escherichia coli (E. coli)8 mg/mL

These findings suggest that the compound may be effective in treating bacterial infections .

Case Studies

In a recent study involving a series of pyrazole derivatives similar to this compound, researchers found that modifications in the phenyl rings significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced the potency against certain cancer cell lines .

Another case study focused on the compound's efficacy in inhibiting LPS-induced TNF-alpha release in murine models, indicating potential for anti-inflammatory applications as well .

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